1-Cyclohexyl-2-phenylethanone

Drug Metabolism Enzyme Inhibition Pharmacokinetics

1-Cyclohexyl-2-phenylethanone (CAS 61259-29-8), also known as benzyl cyclohexyl ketone, is an aromatic ketone characterized by a cyclohexyl group attached to a phenylethanone backbone. This structural motif is critical for its physicochemical and biological properties.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 61259-29-8
Cat. No. B1351086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-phenylethanone
CAS61259-29-8
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyNHBBLULITNXPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2-phenylethanone (CAS 61259-29-8): Procurement and Differentiation Guide


1-Cyclohexyl-2-phenylethanone (CAS 61259-29-8), also known as benzyl cyclohexyl ketone, is an aromatic ketone characterized by a cyclohexyl group attached to a phenylethanone backbone [1]. This structural motif is critical for its physicochemical and biological properties [1]. The compound is a liquid at room temperature with a molecular weight of 202.29 g/mol and a calculated logP value between 3.38 and 3.6, indicating significant lipophilicity .

Why 1-Cyclohexyl-2-phenylethanone Cannot Be Interchanged with Generic Analogs


The substitution of 1-Cyclohexyl-2-phenylethanone with structurally related ketones like cyclohexyl phenyl ketone (CPK, CAS 712-50-5) or benzophenone is not functionally equivalent and can invalidate experimental results [1]. The presence and position of the methylene bridge (-CH2-) between the carbonyl and phenyl ring fundamentally alters the compound's electronic distribution, conformational flexibility, and metabolic fate [2]. Direct evidence shows that the metabolism of cyclic phenones is highly structure-dependent: CPK undergoes Phase I oxidation primarily on the cyclohexyl ring, a pathway that would differ for 1-Cyclohexyl-2-phenylethanone due to the extended carbon chain [2]. These differences impact key parameters like lipophilicity (logP ~3.4-3.6 vs. CPK's ~3.1), receptor binding profiles, and overall utility in structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Guide: 1-Cyclohexyl-2-phenylethanone vs. Closest Analogs


CYP2C19 Enzyme Inhibition: Comparative IC50 Analysis

In a human liver microsome assay, 1-Cyclohexyl-2-phenylethanone demonstrates significant inhibition of CYP2C19 with an IC50 of 10,000 nM [1]. This provides a defined benchmark for assessing its potential as a perpetrator of drug-drug interactions in preclinical development, allowing researchers to compare its potency against other ketone-based scaffolds.

Drug Metabolism Enzyme Inhibition Pharmacokinetics

Lipophilicity (LogP) as a Determinant of Membrane Permeability and Bioavailability

The lipophilicity of 1-Cyclohexyl-2-phenylethanone, measured by its partition coefficient (LogP), is a key differentiator. Multiple sources report a LogP value between 3.38 and 3.6, placing it in an optimal range for oral absorption and CNS penetration according to Lipinski's Rule of Five . This is a quantifiable property that allows for direct comparison with other analogs; for instance, the simpler cyclohexyl phenyl ketone (CAS 712-50-5) has a lower calculated LogP (~3.1), which could result in different in vivo distribution characteristics.

Lipophilicity ADME Drug Design

Purity Grade and Batch-to-Batch Consistency for Reliable Research

Commercially available 1-Cyclohexyl-2-phenylethanone is offered at standardized purity levels of 95%, 95+%, and 98%, with some suppliers providing batch-specific analytical data including NMR, HPLC, and GC traces [REFS-1, REFS-2]. This level of quality control and documentation is essential for ensuring reproducible results, particularly in quantitative biological assays where impurities can lead to off-target effects or skewed dose-response curves.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for 1-Cyclohexyl-2-phenylethanone (CAS 61259-29-8)


Use as a Scaffold in Drug Discovery and Medicinal Chemistry

1-Cyclohexyl-2-phenylethanone serves as a key intermediate or core scaffold in medicinal chemistry programs, particularly for synthesizing analogs with potential therapeutic activity. Its defined CYP2C19 inhibition profile (IC50 = 10 µM) allows it to be used as a reference compound in drug metabolism studies or as a starting point for developing more potent and selective enzyme inhibitors [1]. Furthermore, its favorable lipophilicity (LogP ~3.5) makes it a valuable building block for designing molecules targeting intracellular or CNS receptors .

Intermediate in the Synthesis of Complex Organic Molecules and Agrochemicals

The ketone functionality of 1-Cyclohexyl-2-phenylethanone is a versatile handle for a wide range of synthetic transformations, including reductions, Grignard additions, and Friedel-Crafts acylations [1]. This makes it a critical intermediate in the synthesis of more complex molecules, such as substituted cyclohexyl compounds used as NOP inhibitors in pain research . Its high purity grades (≥98%) ensure that subsequent synthetic steps proceed with high yield and minimal byproduct formation, reducing costly purification efforts .

Reference Standard for Analytical and Environmental Fate Studies

Given its known physicochemical properties (LogP ~3.5, density 1.019 g/cm³) and emerging data on its metabolism, 1-Cyclohexyl-2-phenylethanone can be utilized as an analytical reference standard [1]. In environmental chemistry, it can serve as a model compound for studying the fate and transformation of cyclic phenones, a class of chemicals of interest to regulatory bodies like the USEPA due to their potential for endocrine disruption . The availability of batch-specific analytical data ensures accuracy and reliability in quantitative LC-MS or GC-MS analyses .

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